molecular formula C9H13BrO3 B12827981 Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12827981
M. Wt: 249.10 g/mol
InChI Key: XPYDKUXOPHLBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C9H13BrO3 It is a derivative of bicyclo[222]octane, a structure commonly found in various natural products and synthetic compounds

Preparation Methods

The synthesis of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Chemical Reactions Analysis

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be useful in the synthesis of more complex molecules.

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of biologically active molecules.

    Material Science: Its bicyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be leveraged in various chemical transformations and applications.

Properties

Molecular Formula

C9H13BrO3

Molecular Weight

249.10 g/mol

IUPAC Name

methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3

InChI Key

XPYDKUXOPHLBGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)Br

Origin of Product

United States

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